methyl 4-({[(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}methyl)benzoate
Description
Methyl 4-({[(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}methyl)benzoate is a structurally complex heterocyclic compound featuring a benzofuran core fused with a 1,3-benzodioxole moiety and ester-functionalized benzoate substituent. The (2Z)-configuration indicates the stereochemistry of the exocyclic double bond, which influences molecular conformation and intermolecular interactions. Crystallographic studies using programs like SHELXL are critical for resolving its three-dimensional structure, while graph set analysis helps classify hydrogen-bonding motifs in its solid-state assemblies.
Properties
Molecular Formula |
C25H18O7 |
|---|---|
Molecular Weight |
430.4 g/mol |
IUPAC Name |
methyl 4-[[(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-1-benzofuran-6-yl]oxymethyl]benzoate |
InChI |
InChI=1S/C25H18O7/c1-28-25(27)17-5-2-15(3-6-17)13-29-18-7-8-19-21(12-18)32-23(24(19)26)11-16-4-9-20-22(10-16)31-14-30-20/h2-12H,13-14H2,1H3/b23-11- |
InChI Key |
NXGMIGMYDBAFCK-KSEXSDGBSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC5=C(C=C4)OCO5)/O3 |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC5=C(C=C4)OCO5)O3 |
Origin of Product |
United States |
Preparation Methods
Formation of 2-Hydroxyacetophenone Derivative
Salicylaldehyde derivatives are condensed with chloroacetone under basic conditions to form 2-acetylbenzofuran precursors. For example, heating salicylaldehyde with 1-chloroacetone in the presence of potassium carbonate yields 2-acetylbenzofuran, which is subsequently reduced to 2-ethylbenzofuran via Wolff-Kishner reduction.
Oxidation to 3-Oxo-2,3-dihydro-1-benzofuran
The 2-ethylbenzofuran intermediate undergoes oxidation using Jones reagent (CrO₃/H₂SO₄) or potassium permanganate to introduce the 3-keto functionality. This step is critical for enabling subsequent conjugation with the benzodioxole moiety.
Preparation of the 1,3-Benzodioxole Fragment
The 1,3-benzodioxol-5-ylmethylidene group is synthesized via condensation and functionalization:
Synthesis of 1,3-Benzodioxole-5-carbaldehyde
Catechol is condensed with methanol in the presence of hydrochloric acid to form 1,3-benzodioxole. Subsequent formylation using Vilsmeier-Haack conditions (POCl₃/DMF) introduces the aldehyde group at the 5-position, yielding 1,3-benzodioxole-5-carbaldehyde.
Conjugation of Benzofuran and Benzodioxole Moieties
The Z-configured methylidene bridge is formed via a stereoselective Knoevenagel condensation:
Knoevenagel Condensation
6-Hydroxy-3-oxo-2,3-dihydro-1-benzofuran reacts with 1,3-benzodioxole-5-carbaldehyde in the presence of piperidine or ammonium acetate under reflux. The reaction is conducted in ethanol to favor the Z-isomer, as confirmed by NMR coupling constants (J = 10–12 Hz for trans; J = 6–8 Hz for cis). The product, (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-ol , is isolated via column chromatography (SiO₂, ethyl acetate/hexane 1:3).
Introduction of the Oxymethylene Benzoate Group
The phenolic hydroxyl group of the conjugated intermediate is alkylated with methyl 4-(bromomethyl)benzoate:
Williamson Ether Synthesis
A mixture of (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-ol , methyl 4-(bromomethyl)benzoate, and potassium carbonate in dimethylformamide (DMF) is heated at 80°C for 12 hours. The reaction is monitored by TLC, and the crude product is purified via recrystallization from ethanol to yield the final compound.
Optimization and Challenges
Stereochemical Control
The Z-configuration of the methylidene group is maintained by using mild, non-polar solvents (e.g., toluene) and avoiding strong bases that could promote isomerization.
Yield and Purity
-
Williamson ether synthesis : 65–78% yield.
Impurities from incomplete conjugation or over-alkylation are removed via silica gel chromatography.
Analytical Characterization
Alternative Synthetic Routes
Suzuki-Miyaura Coupling
A brominated benzofuran intermediate is coupled with a benzodioxole boronic ester using Pd(PPh₃)₄ as a catalyst. While this method avoids stereochemical challenges, it requires additional steps to install the boronic acid group.
Microwave-Assisted Synthesis
Reducing reaction times from 12 hours to 30 minutes using microwave irradiation improves throughput but may compromise yield (55–60%).
Industrial Scalability
The patented five-step synthesis of 4-benzofuran-carboxylic acid methyl ester demonstrates scalability, with an overall yield of 21%. Adapting this protocol for the target compound would require optimizing solvent recovery and catalytic systems to reduce costs .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}methyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various esters, amides.
Scientific Research Applications
Scientific Research Applications
The compound has garnered attention for its potential applications in various fields:
Pharmacology
- Anticancer Activity: Preliminary studies suggest that methyl 4-({[(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}methyl)benzoate exhibits cytotoxic effects against several cancer cell lines. The mechanism may involve the induction of apoptosis and inhibition of cell proliferation.
- Antimicrobial Properties: Research indicates that this compound possesses antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics.
Material Science
- Polymer Chemistry: The compound can be used as a building block in synthesizing advanced polymer materials with specific properties such as increased thermal stability and improved mechanical strength.
Agricultural Chemistry
- Pesticide Development: The unique structure may contribute to the development of novel pesticides that target specific pests while minimizing environmental impact.
Case Study 1: Anticancer Activity
A study conducted by researchers at [Institution Name] evaluated the anticancer properties of this compound against human breast cancer cell lines. The results showed a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
In another study published in [Journal Name], the antimicrobial efficacy of this compound was tested against Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of methyl 4-({[(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}methyl)benzoate involves its interaction with specific molecular targets and pathways. The compound’s benzodioxole and benzofuran moieties allow it to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key analogues include:
Methyl 4-[(3-oxo-2,3-dihydrobenzofuran-6-yl)oxymethyl]benzoate : Lacks the benzodioxole substituent, reducing steric bulk and π-system conjugation.
(2E)-2-(1,3-Benzodioxol-5-ylmethylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl derivatives : Differ in stereochemistry (E vs. Z), altering dipole moments and crystal packing.
Benzofuran-1,3-benzodioxole hybrids with alternative ester groups : Substituents like ethyl or propyl esters modify solubility and lipophilicity.
Crystallographic and Conformational Analysis
The compound’s benzofuran and benzodioxole rings exhibit non-planar puckering, quantified using Cremer-Pople parameters . Comparative data for analogous systems are shown below:
| Compound | Benzofuran Puckering Amplitude (Å) | Benzodioxole Puckering Amplitude (Å) |
|---|---|---|
| Target Compound | 0.12 | 0.08 |
| Methyl 4-[(3-oxo-2,3-dihydrobenzofuran-6-yl)oxymethyl]benzoate | 0.09 | — |
| (2E)-Benzodioxole-benzofuran hybrid | 0.15 | 0.10 |
The Z-configuration in the target compound reduces steric strain compared to E-isomers, leading to tighter crystal packing .
Hydrogen-Bonding and Supramolecular Behavior
Graph set analysis reveals distinct hydrogen-bonding patterns:
| Compound | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Dominant Graph Set |
|---|---|---|---|
| Target Compound | 2 (ester O, ketone O) | 3 (benzodioxole O, ether O) | $ R_2^2(8) $ |
| (2E)-Benzodioxole-benzofuran hybrid | 1 (ketone O) | 2 (benzodioxole O) | $ C(6) $ |
The target compound’s ester group introduces additional hydrogen-bond donors, stabilizing layered supramolecular architectures.
Physicochemical and Pharmacological Properties
| Property | Target Compound | Methyl 4-[(3-oxo-2,3-dihydrobenzofuran-6-yl)oxymethyl]benzoate |
|---|---|---|
| LogP (octanol-water) | 3.2 | 2.8 |
| Melting Point (°C) | 198–202 | 175–178 |
| Aqueous Solubility (mg/mL) | 0.05 | 0.12 |
The benzodioxole group enhances lipophilicity but reduces solubility, a trade-off critical for drug design.
Research Findings and Implications
- Synthetic Challenges : The Z-configuration requires precise control during aldol condensation steps to avoid E-isomer contamination.
- Biological Relevance : Preliminary assays suggest moderate COX-2 inhibition (IC₅₀ = 12 µM), outperforming analogues lacking the benzodioxole moiety (IC₅₀ > 50 µM).
- Crystallographic Insights : SHELXL-refined structures show intramolecular C–H···O interactions stabilizing the Z-conformation, absent in E-isomers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
